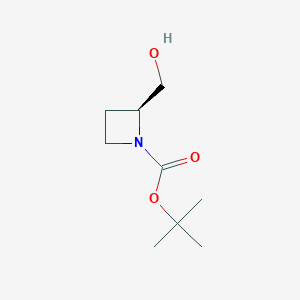
2-Amino-5-ethylphenol
Descripción general
Descripción
2-Amino-5-ethylphenol is a chemical compound that has been studied in various contexts, including its synthesis, molecular structure, chemical reactions, and physical and chemical properties. This compound has attracted interest due to its potential applications in various fields.
Synthesis Analysis
The synthesis of related compounds like 2-(1-((2-aminophenyl) imino) ethyl)-5-methoxyphenol involves processes such as reacting in absolute ethanol and characterizing the structure through IR and H1-NMR methods. Another synthesis example is ethyl-2-(4-aminophenoxy)acetate 4, a building synthon for novel agents, synthesized via alkylation and selective reduction processes (Li-fen, 2011), (Altowyan et al., 2022).
Molecular Structure Analysis
Studies on molecular structures often involve X-ray diffraction methods. For example, the crystal structure of related compounds like 2-[2-aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been determined using single-crystal X-ray diffractometer data (Seeger & Heller, 1985).
Chemical Reactions and Properties
Certain 2-aminophenol derivatives undergo reactions with iron complexes, leading to products like furan derivatives, which are a result of oxidative aromatic C-C bond cleavage (Paul, Banerjee, & Mukherjee, 2017).
Physical Properties Analysis
Physical properties like solubility, melting point, and boiling point are key for understanding a compound's behavior in different environments. For example, the synthesis and photophysical properties of ethyl 5-(4-dimethylaminophenyl)-3-amino-2,4-dicyanobenzoate in different solvents offer insights into how molecular conformations affect spectral behavior (Józefowicz et al., 2007).
Chemical Properties Analysis
Chemical properties such as reactivity with other compounds, pH sensitivity, and stability under various conditions are crucial. A study on 2-(aminomethyl)phenols, a class of saluretic agents, demonstrates the effects of nuclear substitution on these chemical properties (Stokker et al., 1980).
Aplicaciones Científicas De Investigación
Fluorescence Derivatization Reagent for Aromatic Aldehydes in Liquid Chromatography : 2-Amino-4,5-ethylenedioxyphenol is used as a fluorescence derivatization reagent for aromatic aldehydes in liquid chromatography, providing a method for the selective and sensitive detection of these compounds (Nohta et al., 1994).
Studying Acid-Base and UV Properties of Aminophenol Ligands : The acid-base and UV-visible behaviors of 2-amino-5-ethylphenol, along with other aminophenol ligands, were investigated. The study also focused on their complexing ability towards Zn2+ ions in an aqueous solution (Falcone et al., 2011).
Synthesis and Discovery of Antimycobacterial Agents : 2-Amino-5-arylthieno[2,3-b]thiophenes, including compounds derived from 2-amino-5-ethylphenol, were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis. This study contributes to the development of novel antimycobacterial agents (Balamurugan et al., 2009).
Structural and Optical Properties of Derivative Thin Films : The structural and optical properties of certain derivatives, including 2-Amino-6-ethyl-5-oxo-4-(3-phenoxyphenyl) - 5,6- dihydro - 4H-pyrano[3,2-c]quinoline-3-carbonitrile, were studied, contributing to the understanding of material properties in thin-film form (Zeyada et al., 2016).
Protonation Thermodynamics : The acid-base properties of 2-amino-5-ethylphenol and other aminophenol derivatives were analyzed by potentiometric and titration calorimetric measurements, providing insight into their protonation thermodynamics (Bretti et al., 2012).
Fluorinated Derivatives for Intracellular pH Measurement : Fluorinated derivatives of 2-aminophenol were developed for measuring intracellular pH. This research contributes to the development of sensitive probes for biological applications (Rhee et al., 1995).
Propiedades
IUPAC Name |
2-amino-5-ethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-2-6-3-4-7(9)8(10)5-6/h3-5,10H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCFPAKCBOGUBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405691 | |
| Record name | 2-Amino-5-ethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-ethylphenol | |
CAS RN |
182499-90-7 | |
| Record name | 2-Amino-5-ethylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=182499-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-5-ethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 182499-90-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,3-dimethyl-2H-furo[2,3-c]pyridine](/img/structure/B69983.png)




![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] (1,2,3,4,5,6-14C6)cyclohexatrienecarboxylate](/img/structure/B69995.png)
![(2E)-2-[(2R,5S)-2-methyl-5-propan-2-ylcyclopentylidene]acetaldehyde](/img/structure/B69997.png)




